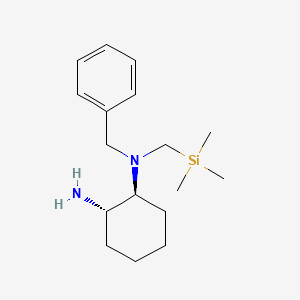
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and trimethylsilylmethyl groups on the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral backbone.
Benzylation: The first step involves the benzylation of one of the nitrogen atoms using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethylsilylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, trimethylsilylmethyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary amines.
Applications De Recherche Scientifique
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, influencing their activity. This selective binding is crucial in asymmetric catalysis, where the compound acts as a chiral ligand to induce enantioselectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: The parent compound without the benzyl and trimethylsilylmethyl groups.
(1R,2R)-Cyclohexane-1,2-diamine: The enantiomer of the parent compound.
N,N’-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups on the nitrogen atoms.
Uniqueness
The uniqueness of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trimethylsilylmethyl groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C17H30N2Si |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C17H30N2Si/c1-20(2,3)14-19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18/h4-6,9-10,16-17H,7-8,11-14,18H2,1-3H3/t16-,17-/m0/s1 |
Clé InChI |
CPYLMAUPYBSKIC-IRXDYDNUSA-N |
SMILES isomérique |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2N |
SMILES canonique |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2CCCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



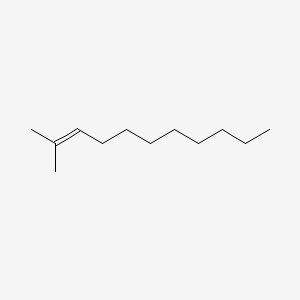

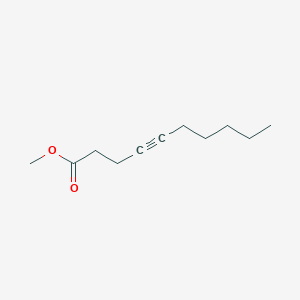




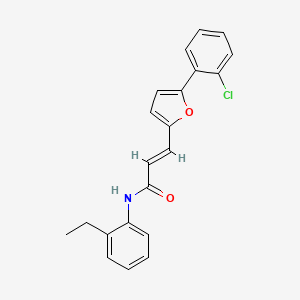
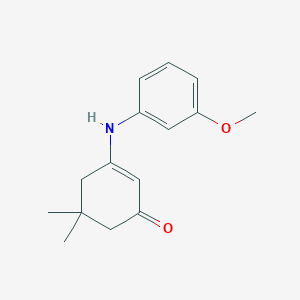


![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
